Phenyltin trichloride

Catalog No.
S574764
CAS No.
1124-19-2
M.F
C6H5Cl3Sn
M. Wt
302.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltin trichloride

CAS Number

1124-19-2

Product Name

Phenyltin trichloride

IUPAC Name

trichloro(phenyl)stannane

Molecular Formula

C6H5Cl3Sn

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3

InChI Key

UBOGEXSQACVGEC-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl

Synonyms

trichlorophenylstannane

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl

Synthesis of Organotin Antimicrobials

One of the primary research applications of phenyltin trichloride involves its use as a precursor for the synthesis of various organotin(IV) complexes. These complexes have been shown to exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and other microorganisms []. Studies have explored the potential use of these organotin derivatives as novel antimicrobial agents, although further research is needed to assess their efficacy and safety in clinical settings [].

Stille Coupling Reaction Catalyst

Phenyltin trichloride can also be used as a reactant in the Stille coupling reaction. This reaction is a powerful tool in organic synthesis that allows for the formation of carbon-carbon bonds between two different organic molecules []. In recent research, scientists have explored the use of peptide-templated palladium nanoparticles as catalysts for the Stille coupling reaction. Phenyltin trichloride serves as a source of the tin (Sn) atom in these catalysts, demonstrating its potential utility in the development of new and efficient synthetic methods [].

Phenyltin trichloride is an organometallic compound with the chemical formula C₆H₅Cl₃Sn. It is characterized by a tin atom bonded to three chlorine atoms and one phenyl group. This compound appears as a colorless to pale yellow liquid and is primarily used in organic synthesis and as a precursor for various organotin compounds. Phenyltin trichloride is known for its reactivity, particularly in forming organotin complexes which exhibit significant biological and antimicrobial properties .

  • Hydrolysis: When exposed to water vapor, phenyltin trichloride hydrolyzes to form phenyltin hydroxide and hydrochloric acid. This reaction is significant in understanding its stability and reactivity in aqueous environments .
  • Stille Coupling: It acts as a reactant in the Stille coupling reaction, where it couples with organic halides to form biaryl compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
  • Reactions with Zinc: Phenyltin trichloride can react with zinc to produce triphenyltin chloride, showcasing its ability to participate in metal-organic reactions .

Phenyltin trichloride exhibits notable biological activity, particularly as an antimicrobial agent. Organotin compounds, including phenyltin trichloride, have been studied for their effectiveness against various bacteria and fungi. The antimicrobial properties are attributed to the tin atom's ability to disrupt cellular processes in microorganisms, making it a potential candidate for developing new antimicrobial agents . Furthermore, studies have indicated that these compounds may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into their therapeutic potential .

Phenyltin trichloride can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of diphenyltin dichloride using chlorine gas. This method allows for the selective introduction of a third chlorine atom onto the tin center .
  • Reaction with Phenyl Grignard Reagents: Another approach involves reacting phenyl Grignard reagents with tin(IV) chloride, resulting in the formation of phenyltin trichloride along with magnesium salts as byproducts .
  • Use of Tin(IV) Compounds: Phenyltin trichloride can also be synthesized from tin(IV) oxide and phenylmagnesium bromide under controlled conditions .

Phenyltin trichloride has various applications across different fields:

  • Synthesis of Organotin Compounds: It serves as a precursor for synthesizing other organotin derivatives that are used in plastics, stabilizers, and biocides .
  • Antimicrobial Agent: Due to its biological activity, phenyltin trichloride is explored for use in developing antimicrobial agents for agricultural and medical applications .
  • Chemical Intermediates: It is utilized in the production of fine chemicals and pharmaceuticals, particularly in synthesizing complex organic molecules .

Studies on phenyltin trichloride have focused on its interactions with various biological systems. Research indicates that it can interact with cellular membranes and proteins, leading to changes in cellular function. The compound's reactivity with thiol groups in proteins suggests potential mechanisms through which it exerts its biological effects. Additionally, interaction studies have shown that phenyltin compounds can affect enzyme activity and signal transduction pathways within cells .

Phenyltin trichloride belongs to a class of organotin compounds that share similar structural characteristics but differ in their functional groups or substituents. Here are some similar compounds:

Compound NameStructureUnique Features
Triphenyltin chlorideC₁₂H₁₅Cl₃SnContains three phenyl groups; more lipophilic.
Dimethyltin dichlorideC₆H₁₄Cl₂SnTwo methyl groups; less toxic than phenyltin.
Butyltin trichlorideC₇H₁₁Cl₃SnContains butyl group; used as a biocide.
Octyltin trichlorideC₉H₁₅Cl₃SnLarger alkyl group; used in antifouling paints.

Phenyltin trichloride is unique due to its specific phenyl substituent, which contributes to its distinct biological activity compared to other organotin compounds. Its reactivity pattern also differentiates it from other derivatives within the organotin family, making it a valuable compound for both industrial applications and research purposes .

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (91.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

1124-19-2

Wikipedia

Trichlorophenylstannane

Dates

Modify: 2023-08-15

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